EMT inhibitor-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

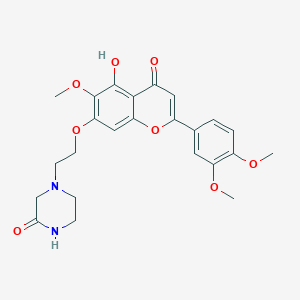

EMT inhibitor-2 is a useful research compound. Its molecular formula is C24H26N2O8 and its molecular weight is 470.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Epithelial-Mesenchymal Transition (EMT) is a crucial biological process involved in various physiological and pathological conditions, notably in cancer metastasis. EMT inhibitors, including EMT inhibitor-2, have garnered attention for their potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of EMT and Its Significance

EMT is characterized by the transition of epithelial cells to a mesenchymal phenotype, leading to enhanced migratory and invasive capabilities. This process is regulated by several factors, primarily the cytokine Transforming Growth Factor-beta (TGF-β), which activates signaling pathways that promote EMT. The inhibition of EMT is considered a promising strategy to prevent cancer metastasis and improve patient outcomes .

This compound has been identified as a compound that can effectively block TGF-β-induced EMT. Its mechanism involves:

- Inhibition of TGF-β signaling : Similar to other known inhibitors like SB431542, this compound disrupts the TGF-β receptor signaling pathway, preventing the phosphorylation of SMAD proteins that are critical for the transcriptional activation of EMT-related genes .

- Regulation of Epithelial and Mesenchymal Markers : Studies indicate that this compound can maintain E-cadherin levels while suppressing mesenchymal markers such as N-cadherin and vimentin, thereby reversing the phenotypic changes associated with EMT .

Table 1: Effects of this compound on Cell Lines

| Cell Line | Treatment | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Cell Migration |

|---|---|---|---|---|---|

| A549 | Control | High | Low | Low | High |

| A549 | This compound | High | Low | Low | Low |

| H358 | Control | High | Low | Low | High |

| H358 | This compound | High | Low | Low | Low |

This table summarizes the effects of this compound on two different lung adenocarcinoma cell lines (A549 and H358). The results indicate a significant restoration of epithelial characteristics upon treatment with this compound.

Case Studies

-

Case Study on Lung Adenocarcinoma :

- A study involving A549 cells treated with TGF-β showed that subsequent treatment with this compound resulted in a marked increase in E-cadherin levels and a decrease in migratory capabilities. This suggests that this compound effectively reverses TGF-β-induced changes associated with cancer progression .

-

Case Study on Tumor Spheroids :

- In a three-dimensional tumor spheroid model, treatment with this compound led to reduced hypoxia levels within the spheroids, indicating improved cellular viability and reduced invasive potential. The spheroids treated with this inhibitor displayed less aggressive phenotypic traits compared to controls .

Aplicaciones Científicas De Investigación

Comprehensive Data Table

Case Studies

Case Study 1: Eriocitrin in Lung Adenocarcinoma

A study investigated the effects of eriocitrin on A549 lung adenocarcinoma cells. Eriocitrin treatment significantly inhibited cell viability and migration while enhancing E-cadherin expression and downregulating vimentin and N-cadherin. The study concluded that eriocitrin's anti-cancer properties are partially mediated through ferroptosis induction .

Case Study 2: Teniposide's Role in Breast Cancer

Teniposide was identified as a potent modulator of the EMT program at low concentrations. It reduced ZEB2 expression, which is crucial for maintaining mesenchymal characteristics in breast cancer cells. This inhibition led to decreased pulmonary colonization by breast cancer cells, highlighting its potential as a therapeutic agent .

Propiedades

IUPAC Name |

4-[2-[2-(3,4-dimethoxyphenyl)-5-hydroxy-6-methoxy-4-oxochromen-7-yl]oxyethyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O8/c1-30-16-5-4-14(10-18(16)31-2)17-11-15(27)22-19(34-17)12-20(24(32-3)23(22)29)33-9-8-26-7-6-25-21(28)13-26/h4-5,10-12,29H,6-9,13H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLZDEMWVAPPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OCCN4CCNC(=O)C4)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.